molecular formula C11H10ClN3OS B2567058 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one CAS No. 103726-44-9

2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one

Cat. No.: B2567058
CAS No.: 103726-44-9
M. Wt: 267.73
InChI Key: GWZVMNYOTPGVLK-AWNIVKPZSA-N
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Description

“2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one” is an organic compound with the linear formula C11H10ClN3OS . It belongs to the thiazolidinone family. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The molecular weight is 267.739 .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

  • Antimicrobial and Cytotoxic Activities of Thiazolidin-4-one Derivatives : A study by Feitoza et al. (2012) on 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones demonstrated antimicrobial and cytotoxic properties. The compounds showed antibiotic activity against B. subtilis and C. albicans. Additionally, certain compounds exhibited cytotoxicity effective for inhibition of human erythromyeloblastoid leukemia and human lung carcinoma cell lines (Feitoza et al., 2012).

Synthesis and Biological Activities

  • Synthesis and Multiple Biological Activities of Azomethines and 4-Thiazolidinones : Research by Hirpara et al. (2003) explored the synthesis of azomethines and 4-thiazolidinones, examining their in vitro growth inhibiting activity against several microbes and screening for antitubercular activity against Mycobacterium tuberculosis (Hirpara et al., 2003).

Synthesis of Derivatives

  • Synthesis of 4-Thiazolidinone Derivatives : Smolanka et al. (1981) discussed the synthesis of 4-thiazolidinone derivatives, noting their bactericidal activity. This study highlights the potential of such compounds in the development of new antibacterial agents (Smolanka et al., 1981).

Heterocyclic Synthesis Applications

  • 4-Thiazolidinones in Heterocyclic Synthesis : Behbehani et al. (2012) conducted a study on the use of 4-thiazolidinones in the synthesis of various heterocyclic compounds, demonstrating the versatility of these compounds in chemical synthesis (Behbehani et al., 2012).

Antitumor Activities

  • Anticancer Activity of Thiazolidinone Derivatives : A study by Havrylyuk et al. (2010) evaluated the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing significant anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).

Antipsychotic and Anticonvulsant Agents

  • Antipsychotic and Anticonvulsant Evaluation : A study by Kaur et al. (2012) synthesized and screened compounds for their antipsychotic and anticonvulsant activities, indicating the potential of these compounds in the development of new drugs for psychiatric and neurological disorders (Kaur et al., 2012).

Antiviral and Antitumor Agents

  • Antiviral and Antitumor Agents Synthesis : Khodair et al. (1998) discussed the synthesis of 4-imidazolidinones derivatives, aiming to explore their potential as antiviral and antitumor agents, highlighting the broad application of these compounds in medicinal chemistry (Khodair et al., 1998).

Properties

IUPAC Name

(2E)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,15,16)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZVMNYOTPGVLK-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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